molecular formula C8H11NO B2784701 1-(Pyridin-3-yl)propan-1-ol CAS No. 40918-79-4

1-(Pyridin-3-yl)propan-1-ol

Cat. No.: B2784701
CAS No.: 40918-79-4
M. Wt: 137.182
InChI Key: FIGGGNADMGYZFG-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C8H11NO It features a pyridine ring attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyridin-3-yl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(pyridin-3-yl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 1-(Pyridin-3-yl)propan-1-one

    Reduction: 1-(Pyridin-3-yl)propan-1-amine

    Substitution: 1-(Pyridin-3-yl)propan-1-chloride

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. For example, it has been shown to exhibit hypoglycemic activity by influencing glucose metabolism pathways .

Comparison with Similar Compounds

1-(Pyridin-3-yl)propan-1-ol can be compared with other similar compounds, such as:

  • 3-(2-Pyridyl)propan-1-ol
  • 3-(4-Pyridyl)propan-1-ol
  • 6-Methyl-2-pyridylpropan-1-ol

These compounds share a similar pyridine ring structure but differ in the position or substitution of the functional groups. The unique positioning of the hydroxyl group in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-pyridin-3-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-8(10)7-4-3-5-9-6-7/h3-6,8,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGGGNADMGYZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1-(pyridin-3-yl)propan-1-one (2.46 g, 18.20 mmol, purchased from Lancaster Synthesis Ltd.) in MeOH (15 mL) at rt under N2 atmosphere was added sodium borohydride powder (0.690 g, 18.20 mmol). After stirring at rt for 1.5 hr, to the reaction solution was added water (20 ml). The resulting mixture was stirred for 4 min, extracted with EtOAc (20 mL×3). The organic layers were combined, washed with water, sat. aq. NaCl solution and dried over MgSO4. Removal of the solvents provided the crude title compound as white solid. Mass Spectrum (ESI) m/z=138.0 (M+1).
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2.46 g
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0.69 g
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15 mL
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20 mL
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Synthesis routes and methods II

Procedure details

According to Reference Example 8-1, by use of ethylmagnesium bromide (a 1.0 mol/L solution in tetrahydrofuran, 3.18 mL, 3.18 mmol), 3-pyridinecarboxaldehyde (200 μL, 2.12 mmol) and tetrahydrofuran (2.0 mL), the mixture was stirred and reacted at 0° C. for 1 hour. Then, purification by silica gel column chromatography (chloroform/methanol=9/1) was performed to give 3-(1-hydroxypropyl)pyridine (Compound CC) (194 mg, yield: 67%).
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2 mL
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Synthesis routes and methods III

Procedure details

A solution of nicotinaldehyde (0.200 mL, 0.12 mmol) in THF (2.0 mL) was slowly added to ethylmagnesium bromide (1.0 mol/L solution in THF, 3.18 mL, 3.18 mmol) at 0° C. The mixture was stirred at the same temperature for 1 hour and a saturated aqueous ammonium chloride solution was added to the reaction mixture. Extraction with ethyl acetate, washing with saturated brine and drying over anhydrous sodium sulfate were performed. After filtration, the solvent in the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform/methanol=9/1) to give Compound A19 (194 mg, 67% yield).
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0.2 mL
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